2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-12-7-9-13(10-8-12)18-16(20)11-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDBEYJOEDIVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Dioxido Group: The dioxido group can be introduced by oxidizing the benzothiazole ring using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that the specific compound demonstrates effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property positions it as a potential therapeutic agent for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Potential
Preliminary studies have indicated that 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide may exhibit cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible role in cancer therapy .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain plant pathogens. Field trials have demonstrated its efficacy in controlling fungal infections in crops, which could lead to reduced reliance on traditional chemical pesticides and promote sustainable agricultural practices .
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator, enhancing growth rates and improving resistance to environmental stressors in various plant species. This application could be significant for improving crop yields under adverse conditions .
Polymer Chemistry
In material science, the compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to degradation under environmental stress .
Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is an area of active research .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Positional Isomers and Substituent Variations
N-(2-Ethylphenyl) Isomer
The positional isomer 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (CAS: 663169-01-5) differs only in the ethyl group’s position on the phenyl ring (2- vs. 4-ethyl). For example, the 4-ethylphenyl group may enhance lipophilicity compared to the ortho-substituted analog, influencing membrane permeability .
N-(4-Hydroxyphenyl) Derivative (SCP-1)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1; CAS: 182502-68-7) replaces the ethyl group with a hydroxyl moiety. The phenolic -OH group introduces hydrogen-bonding capacity, improving solubility in aqueous environments. Crystallographic studies reveal that SCP-1 forms intermolecular N—H⋯O and O—H⋯O hydrogen bonds, as well as π-stacking interactions between aromatic rings, which are absent in the 4-ethylphenyl analog . SCP-1 exhibits a pharmacokinetic profile similar to acetaminophen but with a shorter elimination half-life, suggesting that substituents on the phenyl ring critically modulate metabolic stability .
N-(2-Isopropylphenyl) and N-(Trifluoromethylphenyl) Derivatives
- 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide (MW: 358.41) incorporates a bulkier isopropyl group, which may sterically hinder interactions with target proteins compared to the smaller ethyl group .
- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 663167-59-7) features a trifluoromethyl group, introducing strong electron-withdrawing effects. This modification enhances metabolic resistance and may increase binding affinity to hydrophobic pockets in enzymes or receptors .
Core Heterocycle Modifications
Thiazolidinone-Benzothiazole Hybrids
Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (e.g., 4a–4p) replace the acetamide with a thiazolidinone-carboxamide moiety. These hybrids demonstrate potent antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), outperforming simpler benzothiazole acetamides. The thiazolidinone ring likely contributes to enhanced hydrogen bonding with microbial targets .
Quinazolinone Acetamides
2-(Substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides (e.g., V9) exhibit moderate analgesic and anti-inflammatory activity. The quinazolinone core provides a planar structure for π-π stacking, a feature absent in the non-aromatic 1,2-benzothiazole dioxido-ketone system .
Bioactivity Comparison
Biological Activity
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈N₂O₄S |
| Molecular Weight | 240.24 g/mol |
| CAS Number | 30763-03-2 |
| IUPAC Name | 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide |
The structure features a benzothiazole core with an acetamide side chain, which is significant for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds related to benzothiazole derivatives possess antimicrobial properties. For instance, derivatives of benzothiazole have been tested against various bacterial strains and demonstrated significant inhibitory effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with cellular metabolism.
Antioxidant Properties
The presence of dioxido groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress-related diseases. In vitro studies have indicated that similar compounds can scavenge free radicals effectively.
Analgesic and Anti-inflammatory Effects
As an acetamide derivative, there is potential for analgesic (pain-relieving) and anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising alternative for antibiotic resistance challenges.
- Antioxidant Activity Assessment : Research conducted on similar compounds indicated that they could reduce oxidative stress markers in cellular models. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity.
- Inflammation Model Testing : In vivo studies using animal models showed that administration of benzothiazole derivatives resulted in reduced paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via condensation of 1,2-benzothiazol-3(2H)-one 1,1-dioxide derivatives with 4-ethylphenylamine intermediates. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane with triethylamine to facilitate amide bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/acetone mixtures to achieve >95% purity .
- Characterization : Validate via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N, S) .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART CCD diffractometer. Data refinement involves:
- Structure Solution : SHELXS-97 for phase problem resolution via direct methods .
- Refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters. Key metrics include R-factor (<0.05) and wR2 (<0.10) .
- Validation : Check for π-π stacking (3.9–4.0 Å interplanar distances) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) using Mercury software .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., analgesic vs. anti-inflammatory efficacy) be resolved experimentally?
- Methodological Answer : Discrepancies arise from assay conditions or metabolic stability. Mitigation strategies include:
- In Vitro Models : Use COX-1/COX-2 inhibition assays (ELISA) to isolate anti-inflammatory mechanisms .
- In Vivo Validation : Tailor rodent models (e.g., carrageenan-induced paw edema) with pharmacokinetic (PK) sampling to correlate plasma concentrations with efficacy .
- Metabolite Profiling : LC-MS/MS to identify active metabolites and assess hepatic stability using microsomal incubations .
Q. What computational strategies are effective for predicting the pharmacokinetic (ADME) profile of this compound?
- Methodological Answer : Combine in silico and experimental approaches:
- LogP Estimation : Use MarvinSketch or SwissADME to predict lipophilicity (LogP ~2.5–3.0) .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) for blood-brain barrier penetration potential .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
Q. How can derivatization of the benzothiazole-dioxide core enhance bioactivity?
- Methodological Answer : Focus on modifying the acetamide side chain and heterocyclic core:
- Side Chain Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-ethylphenyl moiety to improve receptor binding .
- Core Functionalization : Replace the 3-oxo group with thiourea or sulfonamide to modulate antioxidant activity (e.g., DPPH radical scavenging assays) .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high affinity for target proteins (e.g., COX-2) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC values .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Multivariate Analysis : Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. How should researchers address low reproducibility in crystallographic data?
- Methodological Answer :
- Data Collection : Ensure crystal stability by flash-cooling in liquid N and using a low-temperature (100–230 K) data collection setup .
- Redundancy : Collect multiple datasets from different crystals to confirm unit cell consistency.
- Validation : Cross-check with CCDC deposition standards (e.g., PLATON ADDSYM) to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
